molecular formula C12H18ClN3O B6325902 4-Benzyl-1-piperazine-carboxylic acid amide hydrochloride;  98% CAS No. 856844-13-8

4-Benzyl-1-piperazine-carboxylic acid amide hydrochloride; 98%

Cat. No. B6325902
CAS RN: 856844-13-8
M. Wt: 255.74 g/mol
InChI Key: WPQGJWCRPDHPOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-1-piperazine-carboxylic acid amide hydrochloride (4-BPCA HCl) is an organic compound with a molecular formula of C13H18ClN3O2. It is a white crystalline solid with a melting point of 82-83°C. 4-BPCA HCl is used in various scientific research applications, including in biochemical and physiological studies. It is also used as a reagent for the synthesis of other organic compounds.

Scientific Research Applications

4-BPCA HCl is used in scientific research applications as a reagent for the synthesis of other organic compounds. It is also used as a catalyst in organic synthesis reactions. Additionally, 4-BPCA HCl has been used to study the effects of certain drugs on the central nervous system. It has been used in the synthesis of drugs such as 5-HT1A agonists and 5-HT2A antagonists, which have been studied for their potential therapeutic effects in the treatment of depression and anxiety.

Mechanism of Action

4-BPCA HCl is believed to act as an agonist of the 5-HT1A receptor, which is a serotonin receptor located in the central nervous system. It binds to the 5-HT1A receptor and activates it, leading to a cascade of biochemical and physiological effects. These effects include increased serotonin production, which can help regulate mood, anxiety, and other psychological functions.
Biochemical and Physiological Effects
The activation of the 5-HT1A receptor by 4-BPCA HCl has been shown to produce a variety of biochemical and physiological effects. These include increased serotonin production, increased dopamine production, increased norepinephrine production, and increased GABA production. Additionally, 4-BPCA HCl has been shown to reduce inflammation and oxidative stress. It has also been shown to have anxiolytic, antidepressant, and anti-addictive effects.

Advantages and Limitations for Lab Experiments

4-BPCA HCl has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. It is also easy to synthesize, and the reaction is relatively fast. Additionally, 4-BPCA HCl is non-toxic and has a low melting point, making it easy to work with.
However, there are some limitations to using 4-BPCA HCl in laboratory experiments. It is not very soluble in water, so it must be dissolved in a solvent such as ethanol or dimethyl sulfoxide. Additionally, 4-BPCA HCl is not very stable and can degrade over time.

Future Directions

There are many potential future directions for research involving 4-BPCA HCl. One potential direction is to further study the effects of 4-BPCA HCl on the central nervous system. This could include studying the effects of 4-BPCA HCl on anxiety, depression, and other psychological disorders. Additionally, further research could be conducted on the use of 4-BPCA HCl in the synthesis of other organic compounds. Finally, research could be conducted on the potential therapeutic uses of 4-BPCA HCl, such as in the treatment of addiction and other neurological disorders.

Synthesis Methods

4-BPCA HCl can be synthesized by a reaction between 4-benzylpiperazine and chloroacetic acid in the presence of sodium hydroxide. The reaction is carried out in aqueous solution at a temperature of 80-90°C. The reaction produces a salt which is then crystallized and filtered to yield 4-BPCA HCl.

properties

IUPAC Name

4-benzylpiperazine-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.ClH/c13-12(16)15-8-6-14(7-9-15)10-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H2,13,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQGJWCRPDHPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-1-piperazine-carboxylic acid amide hydrochloride

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